molecular formula C10H6BrClFN3 B3121181 5-Bromo-2-chloro-4-[(4-fluorophenyl)amino]pyrimidine CAS No. 280582-07-2

5-Bromo-2-chloro-4-[(4-fluorophenyl)amino]pyrimidine

Cat. No. B3121181
M. Wt: 302.53 g/mol
InChI Key: BFQATPFALFENCF-UHFFFAOYSA-N
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Description

The compound “5-Bromo-2-chloro-4-[(4-fluorophenyl)amino]pyrimidine” is a complex organic molecule that contains several functional groups. It includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and it’s substituted with bromine, chlorine, and an amino group attached to a fluorophenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of electronegative atoms like fluorine and chlorine could create areas of partial negative charge, making the compound polar. The amino group could potentially form hydrogen bonds .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The bromine and chlorine atoms might make the compound susceptible to nucleophilic substitution reactions. The presence of the amino group could also influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by its polarity, and its melting and boiling points would depend on the strength of the intermolecular forces .

properties

IUPAC Name

5-bromo-2-chloro-N-(4-fluorophenyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClFN3/c11-8-5-14-10(12)16-9(8)15-7-3-1-6(13)2-4-7/h1-5H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQATPFALFENCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC=C2Br)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-chloro-4-[(4-fluorophenyl)amino]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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